tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate
Overview
Description
tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Pyrazoles and Their Biological Significance
Pyrazoles are a class of organic compounds characterized by a five-membered heterocyclic ring structure with two adjacent nitrogen atoms . They are versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Pyrazoles have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Synthesis of Pyrazoles
The synthesis of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions, as well as one-pot multicomponent processes, novel reactants, and innovative reaction types .
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic flux. Additionally, this compound can influence the levels of various metabolites within the cell, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound are critical factors that determine its overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within the cell is crucial for its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 50°C.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methyl-1H-pyrazole-1-carboxylate.
Reduction: Formation of 3-hydroxy-5-methyl-1H-pyrazole-1-methanol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Contains an indole ring instead of a pyrazole ring.
Uniqueness
tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, enhancing its stability, while the hydroxyl and carboxylate groups enable diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 3-methyl-5-oxo-1H-pyrazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(12)10-11(6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWSLQHJNUSTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589937 | |
Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915396-44-0 | |
Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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